Cas no 1361588-88-6 (2-Chloro-6-(2,3,6-trichlorophenyl)nicotinaldehyde)

2-Chloro-6-(2,3,6-trichlorophenyl)nicotinaldehyde 化学的及び物理的性質
名前と識別子
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- 2-Chloro-6-(2,3,6-trichlorophenyl)nicotinaldehyde
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- インチ: 1S/C12H5Cl4NO/c13-7-2-3-8(14)11(15)10(7)9-4-1-6(5-18)12(16)17-9/h1-5H
- InChIKey: DOUNHJMYIZQGJG-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=C(C=1C1C=CC(C=O)=C(N=1)Cl)Cl)Cl
計算された属性
- せいみつぶんしりょう: 320.909574 g/mol
- どういたいしつりょう: 318.912525 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 304
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- ぶんしりょう: 321.0
- トポロジー分子極性表面積: 30
2-Chloro-6-(2,3,6-trichlorophenyl)nicotinaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013031341-250mg |
2-Chloro-6-(2,3,6-trichlorophenyl)nicotinaldehyde |
1361588-88-6 | 97% | 250mg |
504.00 USD | 2021-06-22 | |
Alichem | A013031341-500mg |
2-Chloro-6-(2,3,6-trichlorophenyl)nicotinaldehyde |
1361588-88-6 | 97% | 500mg |
798.70 USD | 2021-06-22 | |
Alichem | A013031341-1g |
2-Chloro-6-(2,3,6-trichlorophenyl)nicotinaldehyde |
1361588-88-6 | 97% | 1g |
1,579.40 USD | 2021-06-22 |
2-Chloro-6-(2,3,6-trichlorophenyl)nicotinaldehyde 関連文献
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
2-Chloro-6-(2,3,6-trichlorophenyl)nicotinaldehydeに関する追加情報
Research Briefing on 2-Chloro-6-(2,3,6-trichlorophenyl)nicotinaldehyde (CAS: 1361588-88-6)
2-Chloro-6-(2,3,6-trichlorophenyl)nicotinaldehyde (CAS: 1361588-88-6) is a specialized chemical compound that has garnered attention in recent years due to its potential applications in medicinal chemistry and agrochemical research. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic or industrial uses. The compound's unique structure, featuring a trichlorophenyl group and a nicotinaldehyde moiety, suggests it may serve as a valuable intermediate or active ingredient in various applications.
Recent studies have explored the synthetic pathways for 2-Chloro-6-(2,3,6-trichlorophenyl)nicotinaldehyde, with an emphasis on optimizing yield and purity. A 2023 publication in the Journal of Organic Chemistry detailed a novel catalytic method that significantly reduces reaction time while maintaining high selectivity. The study reported a yield of 85% under mild conditions, making the process more scalable for industrial applications. Additionally, the compound's stability under various pH conditions was investigated, revealing its robustness in acidic environments, which is critical for formulation development.
In the realm of biological activity, preliminary screenings have indicated that 2-Chloro-6-(2,3,6-trichlorophenyl)nicotinaldehyde exhibits moderate inhibitory effects against certain enzymes involved in inflammatory pathways. A 2022 study published in Bioorganic & Medicinal Chemistry Letters highlighted its potential as a lead compound for developing anti-inflammatory agents. The compound demonstrated a 50% inhibition rate at a concentration of 10 µM against COX-2, though further structural modifications are needed to enhance potency and selectivity.
Beyond medicinal applications, this compound has also been investigated for its utility in agrochemicals. Research conducted by the European Journal of Agrochemicals in 2023 identified its herbicidal activity against broadleaf weeds, with efficacy comparable to commercial herbicides. The study noted that the compound's mode of action involves disruption of photosynthetic pathways, suggesting a novel mechanism that could mitigate resistance issues in weed management.
Despite these promising findings, challenges remain in the widespread adoption of 2-Chloro-6-(2,3,6-trichlorophenyl)nicotinaldehyde. Toxicity profiling, as reported in a 2023 Regulatory Toxicology and Pharmacology study, revealed moderate cytotoxicity in mammalian cell lines, necessitating further optimization to reduce off-target effects. Additionally, environmental impact assessments are ongoing to evaluate its persistence and biodegradability.
In conclusion, 2-Chloro-6-(2,3,6-trichlorophenyl)nicotinaldehyde represents a versatile compound with significant potential across multiple domains. Continued research into its synthetic optimization, biological activity, and safety profile will be crucial for unlocking its full commercial and therapeutic value. Collaborative efforts between academia and industry are encouraged to accelerate its development and application.
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